![molecular formula C19H27NO4S B2447480 (2-Adamantanyloxyethyl)[(4-methoxyphenyl)sulfonyl]amine CAS No. 446028-82-6](/img/structure/B2447480.png)
(2-Adamantanyloxyethyl)[(4-methoxyphenyl)sulfonyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Adamantanyloxyethyl)[(4-methoxyphenyl)sulfonyl]amine” is a complex organic compound. It contains an adamantane structure (a type of diamondoid), a methoxyphenyl group, and a sulfonyl amine group. The adamantane structure is known for its stability, the methoxyphenyl group could potentially participate in aromatic reactions, and the sulfonyl amine group could be involved in various chemical reactions due to the presence of nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the adamantane, methoxyphenyl, and sulfonyl amine groups. These groups could potentially interact with each other in various ways, affecting the overall structure and properties of the compound .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents present. The adamantane structure is quite stable, but the methoxyphenyl and sulfonyl amine groups could potentially participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the interactions between its functional groups. For example, the adamantane structure could contribute to its stability, while the methoxyphenyl and sulfonyl amine groups could affect its solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Formation and Properties of Sulfonyl Aromatic Compounds
Research by Elizalde-González et al. (2012) identified several sulfonyl aromatic alcohols, closely related to (2-Adamantanyloxyethyl)[(4-methoxyphenyl)sulfonyl]amine, formed by electrolysis of a bisazo reactive dye. These compounds, including variants with methoxyethylsulfonyl groups, exhibit a relationship between hydrophobicity/lipophilicity and toxicity (Elizalde-González et al., 2012).
Synthesis of Sulpiride Intermediates
Xu et al. (2018) detailed the synthesis of Methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate of sulpiride, from salicylic acid. This process involves steps such as etherification and sulfonyl chloride, which are relevant to the broader understanding of compounds like (2-Adamantanyloxyethyl)[(4-methoxyphenyl)sulfonyl]amine (Xu, Guo, Li, & Liu, 2018).
Optically Active Sulfonated Polyanilines
Strounina et al. (1999) reported on the preparation of water-soluble sulfonated polyaniline in optically active form, a process potentially applicable to related sulfonyl compounds like (2-Adamantanyloxyethyl)[(4-methoxyphenyl)sulfonyl]amine. This research highlights the potential for chiral applications of such compounds (Strounina, Kane-Maguire, & Wallace, 1999).
Functional Modification of Hydrogels
Aly and El-Mohdy (2015) explored the modification of radiation-induced poly vinyl alcohol/acrylic acid hydrogels through various amines, including those with sulfonyl groups. These modifications significantly impacted the polymers' thermal stability and biological activities, indicating potential biomedical applications for similar sulfonyl compounds (Aly & El-Mohdy, 2015).
Synthesis and Applications in Organic Chemistry
Novakov et al. (2017) discussed the reaction of methyl 2-(4-allyl-2-methoxyphenoxy)acetate with adamantan-2-amine, illustrating the synthetic pathways and outcomes relevant to the synthesis of (2-Adamantanyloxyethyl)[(4-methoxyphenyl)sulfonyl]amine. This study provides insight into the chemical behavior of similar compounds in organic synthesis (Novakov et al., 2017).
Wirkmechanismus
Target of Action
Related compounds such as 2-(4-methoxyphenyl)acetamide have been found to interact with aralkylamine dehydrogenase light chain and heavy chain . These enzymes play a crucial role in the oxidation of primary aromatic amines .
Mode of Action
It’s worth noting that related compounds like 4-methoxyamphetamine act as potent and selective serotonin releasing agents . They bind to alpha receptors to mediate these effects .
Biochemical Pathways
Related compounds such as 4-methoxyphenethylamine have been found to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .
Result of Action
Related compounds like 4-methoxyamphetamine act as potent and selective serotonin releasing agents , which can lead to increased serotonin levels in the synaptic cleft, potentially affecting mood and behavior.
Action Environment
It’s worth noting that the stability of related compounds like 2-methoxyphenyl isocyanate under acidic, alkaline, and aqueous conditions has been reported .
Eigenschaften
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4S/c1-23-17-2-4-18(5-3-17)25(21,22)20-6-7-24-19-11-14-8-15(12-19)10-16(9-14)13-19/h2-5,14-16,20H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTCCSVCTPCPCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Adamantanyloxyethyl)[(4-methoxyphenyl)sulfonyl]amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

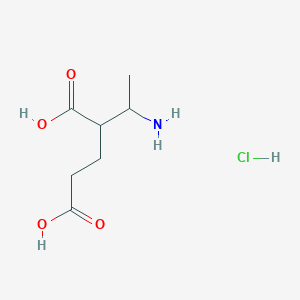
![N'-[1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide](/img/structure/B2447398.png)
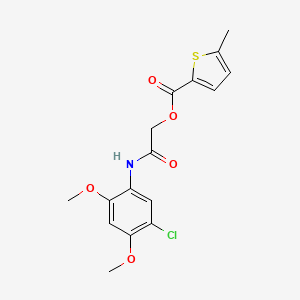
![N-(2,4-difluorophenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2447400.png)
![2-(6-pyridin-3-ylpyridazin-3-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2447401.png)
![3-benzyl-9-(3-chloro-2-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2447403.png)
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-isoquinolin-1-ylmethanone](/img/structure/B2447405.png)
![2-(3-(3,5-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2447407.png)
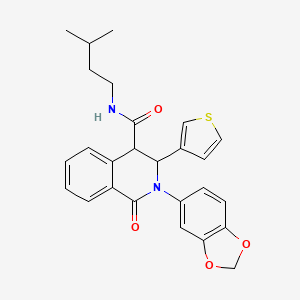
![2-[2-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]ethyl]-N-methylpiperidine-1-carboxamide](/img/structure/B2447416.png)
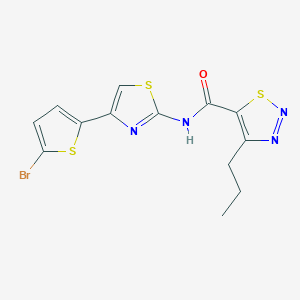
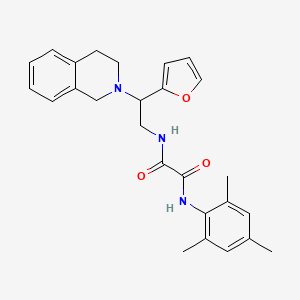
![4-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2447419.png)
![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2447420.png)